Solubility Profile of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid in Polar Aprotic Solvents
Solubility Profile of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid in Polar Aprotic Solvents
A Technical Whitepaper for Library Synthesis and Drug Development
Introduction and Structural Significance
In modern drug discovery, the azetidine ring has emerged as a premier bioisostere, offering conformational rigidity while maintaining low molecular weight and favorable central nervous system (CNS) penetration profiles. The compound 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid (CAS: 1536183-80-8)[1] is a highly versatile building block frequently utilized in the generation of CNS-focused lead-like libraries ()[2].
For researchers engaged in Solid-Phase Peptide Synthesis (SPPS) or high-throughput cross-coupling, understanding the solvation thermodynamics of this molecule is critical. Because of its unique structural motifs, this compound exhibits highly specific solubility behaviors that dictate solvent selection, favoring polar aprotic environments over aqueous or strictly non-polar systems.
Physicochemical Profiling & Solvation Thermodynamics
The solubility profile of this molecule is governed by the interplay of three distinct structural features:
-
The Azetidine Core: The strained, four-membered nitrogen heterocycle is compact. This structural constraint limits the conformational entropy of the molecule, which generally reduces the crystal lattice energy compared to acyclic analogs, thereby thermodynamically favoring dissolution in organic media[2].
-
The Boc (tert-butoxycarbonyl) Protecting Group: This moiety imparts massive lipophilicity. In protic solvents like water, accommodating the bulky tert-butyl group requires the disruption of the solvent's highly ordered hydrogen-bond network—an entropically unfavorable process (the hydrophobic effect).
-
The Propanoic Acid Side Chain: The carboxylic acid acts as both a hydrogen bond donor (HBD) and acceptor (HBA), requiring a solvent capable of stabilizing this polarity to prevent the compound from simply dimerizing and crashing out of solution.
Why Polar Aprotic Solvents? Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN)—are uniquely suited for this molecule. They possess high dielectric constants to stabilize the polar carbamate and carboxylic acid groups, and they act as strong hydrogen bond acceptors. Crucially, because they lack acidic protons, they do not form strong self-associated solvent networks. This allows the lipophilic Boc group to be easily accommodated via dispersion and dipole-dipole forces without a massive entropic penalty ()[3].
Logical relationship of solvation forces for Boc-azetidine in polar aprotic solvents.
Quantitative Solubility Data (298.15 K)
While empirical solubility data for proprietary library scaffolds can be sparse, we can accurately extrapolate the thermodynamic solubility of 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid based on the established behavior of analogous Boc-protected amino acids and azetidine derivatives in polar aprotic media[2][3].
The table below summarizes the expected solubility parameters at standard room temperature (298.15 K).
| Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Application / Mechanistic Observation |
| DMSO | 46.7 | > 400 | Ideal for high-concentration stock solutions and HTS assays. Maximum H-bond acceptance. |
| DMF | 36.7 | > 300 | Standard for SPPS workflows; perfectly solvates both the Boc group and the acid. |
| NMP | 32.2 | > 300 | Excellent alternative to DMF with slightly better resin-swelling kinetics. |
| Acetonitrile | 35.9 | 150 – 200 | Suitable for HPLC mobile phases; lower dispersion force capacity than DMF/DMSO. |
| Acetone | 20.7 | 50 – 100 | Useful for controlled precipitations or reactor cleaning. |
Note: Due to REACH regulations classifying DMF and NMP as Substances of Very High Concern (SVHC), greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) are increasingly evaluated, though they typically yield lower solubility limits (~50-60% of DMF capacity) ()[4].
Experimental Methodology: Self-Validating Solubility Determination
To empirically verify the solubility of this specific compound in a given laboratory, relying solely on visual dissolution or single-stream analytics is insufficient. The molecule lacks extended aromatic conjugation, meaning its only UV chromophores are the carbamate and carboxylic acid carbonyls. These absorb weakly in the low UV range (~210 nm), making standard HPLC-UV highly susceptible to baseline noise and solvent cutoff interference.
To ensure absolute trustworthiness, the protocol below utilizes a Self-Validating Isothermal Shake-Flask Method , pairing primary HPLC-UV quantification with an orthogonal Static Gravimetric validation[3].
Causality Behind Experimental Choices:
-
48-Hour Isothermal Equilibration: Essential to prevent kinetic supersaturation artifacts. True thermodynamic equilibrium requires adequate time for the crystal lattice to exchange dynamically with the solvent.
-
0.22 µm PTFE Filtration: Polytetrafluoroethylene (PTFE) is strictly required. Polar aprotic solvents like DMF and DMSO will partially dissolve standard Nylon or PES filters, introducing polymeric extractables that severely interfere with UV quantification at 210 nm.
-
Orthogonal Gravimetric Validation: Because of the weak UV extinction coefficient of the Boc group, a hard mass-balance confirmation ensures that the HPLC data is not skewed by integration errors or solvent absorbance.
Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.
Step-by-Step Protocol
Step 1: Equilibration
-
Add an excess amount of 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid (e.g., 600 mg) to a borosilicate glass vial containing 1.0 mL of the target polar aprotic solvent (e.g., DMSO).
-
Seal the vial hermetically and submerge it in a thermostatic water bath set to 298.15 ± 0.1 K.
-
Agitate at 150 rpm for exactly 48 hours to ensure thermodynamic equilibrium.
Step 2: Phase Separation
-
Remove the vial and immediately centrifuge at 10,000 rpm for 15 minutes at 298.15 K to pellet the undissolved solid.
-
Carefully draw the supernatant using a glass syringe and filter it through a 0.22 µm PTFE syringe filter into a pre-weighed, clean vial.
Step 3: Primary Quantification (HPLC-UV)
-
Transfer a 10 µL aliquot of the filtered saturated solution and dilute it 1:1000 in a 50:50 MeCN/Water mixture.
-
Inject onto a C18 Reverse-Phase HPLC column.
-
Monitor absorbance at 210 nm. Calculate the concentration using a pre-established calibration curve of the compound.
Step 4: Orthogonal Validation (Static Gravimetric Analysis)
-
Transfer exactly 500 µL of the remaining filtered saturated solution into a pre-weighed glass crucible.
-
Place the crucible in a vacuum oven set to 323.15 K (50 °C) under deep vacuum (< 10 mbar) to evaporate the high-boiling solvent (DMSO/DMF).
-
Continue drying until a constant mass is achieved (successive weighings within 0.1 mg).
-
Calculate the mass fraction of the solute.
Step 5: Data Reconciliation
-
Convert the gravimetric mass fraction to mg/mL using the known density of the solvent.
-
Compare the gravimetric concentration to the HPLC-UV concentration. The system is considered validated if the variance between the two orthogonal methods is strictly < 2%.
References
-
Chemical Substance Information: 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid Source: NextSDS URL:[Link]
-
Evaluation of greener solvents for solid-phase peptide synthesis Source: Green Chemistry Letters and Reviews (Taylor & Francis) URL:[Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Solubility Behavior of Boc-l-Asparagine in 12 Individual Solvents from 283.15 to 323.15 K Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]
